molecular formula C23H20F2N4O2 B2829381 N-(2,6-difluorobenzyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 921881-86-9

N-(2,6-difluorobenzyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide

Cat. No. B2829381
CAS RN: 921881-86-9
M. Wt: 422.436
InChI Key: TZYRLMPPSUKFJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound you mentioned is a complex organic molecule that contains several functional groups, including a carboxamide group, a pyrazole ring, and a pyridine ring. These types of compounds are often used in medicinal chemistry due to their potential biological activities .


Molecular Structure Analysis

The compound has a complex structure with multiple rings. The presence of the pyrazole and pyridine rings could potentially allow for interesting interactions with biological targets. The difluorobenzyl and carboxamide groups could also play a role in these interactions .

Scientific Research Applications

PET Imaging Agent Synthesis

The synthesis of 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide demonstrates the potential of difluorobenzyl pyrazolopyridine derivatives as PET (Positron Emission Tomography) imaging agents. This research signifies the role of such compounds in cancer imaging, highlighting their utility in identifying B-Raf(V600E) mutations within cancerous tissues. This application underlines the importance of structural modifications for enhancing the specificity and efficacy of imaging agents (Wang et al., 2013).

Antimicrobial and Antifungal Activities

Compounds with a pyrazolo[1,5-a]pyrimidine structure have shown promising antimicrobial and antifungal activities. For instance, novel pyrazolo[1,5-a]pyrimidines and their Schiff bases have been evaluated for cytotoxicity against various human cancer cell lines and for antimicrobial activities against strains like Staphylococcus aureus and Escherichia coli. This suggests the potential of difluorobenzyl-substituted pyrazolopyridine derivatives in the development of new antimicrobial and anticancer agents (Abdallah & Elgemeie, 2022).

Synthesis and Biological Evaluation of Derivatives

The synthesis and evaluation of a series of N-(substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives highlight the diverse biological activities these compounds can possess. Their evaluation against phytopathogenic fungi indicates the potential agricultural applications of such chemicals in protecting crops against fungal infections. This versatility underscores the significance of structural diversity in enhancing biological activities and finding new applications for such compounds (Wu et al., 2012).

Inhibition of Mycobacterium tuberculosis

Derivatives with thiazole-aminopiperidine hybrid analogs, including those structurally similar to difluorobenzyl pyrazolopyridine derivatives, have been explored for their inhibitory effects on Mycobacterium tuberculosis. These studies reveal the potential of such compounds in the development of novel therapeutics against tuberculosis, a global health concern. The focus on GyrB ATPase inhibitors emphasizes the strategic targeting of enzymatic functions crucial to the pathogen's survival (Jeankumar et al., 2013).

Future Directions

The compound you mentioned could potentially be of interest in medicinal chemistry. Further studies could involve the synthesis of this compound and testing of its biological activity. Additionally, modifications could be made to the structure of the compound to optimize its properties .

properties

IUPAC Name

N-[(2,6-difluorophenyl)methyl]-3-oxo-2-phenyl-5-propylpyrazolo[4,3-c]pyridine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20F2N4O2/c1-2-11-28-13-17(22(30)26-12-16-19(24)9-6-10-20(16)25)21-18(14-28)23(31)29(27-21)15-7-4-3-5-8-15/h3-10,13-14H,2,11-12H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZYRLMPPSUKFJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NCC4=C(C=CC=C4F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,6-difluorobenzyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.